Hepatotoxicity Ranking of Geldanamycin, 17-AAG, and 17-DMAG in Primary Hepatocytes
In rat primary hepatocyte viability assays, the order of drug cytotoxicity was GM > 17-AAG > 17-DMAG, with GM exhibiting the highest toxicity, 17-AAG intermediate, and 17-DMAG the lowest [1]. This order was opposite to the order of the half-wave one-electron reduction potentials (E1/2) measured in DMSO, where GM = -0.37 V, 17-AAG = -0.13 V, and 17-DMAG = -0.015 V (vs. Ag/AgCl) [1]. Additionally, superoxide formation rate followed 17-DMAG > 17-AAG > GM, while NADPH oxidation rate in the absence of superoxide scavengers followed 17-DMAG > GM > 17-AAG [1].
| Evidence Dimension | Hepatocyte cytotoxicity ranking and one-electron reduction potential |
|---|---|
| Target Compound Data | GM cytotoxicity (highest); E1/2 = -0.37 V |
| Comparator Or Baseline | 17-AAG cytotoxicity (intermediate); E1/2 = -0.13 V; 17-DMAG cytotoxicity (lowest); E1/2 = -0.015 V |
| Quantified Difference | E1/2 difference between GM and 17-DMAG = 0.355 V; cytotoxicity ranking inversely correlated with E1/2 |
| Conditions | Rat primary hepatocytes; half-wave reduction potential measured in DMSO vs. Ag/AgCl |
Why This Matters
This direct head-to-head comparison quantifies why GM is unsuitable for in vivo applications, while 17-DMAG's favorable hepatotoxicity profile justifies its selection for clinical development despite lower absolute potency.
- [1] Samuni Y, Ishii H, Hyodo F, Samuni U, Krishna MC, Goldstein S, Mitchell JB. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibitor geldanamycin and its analogs. Free Radic Biol Med. 2010;48(11):1559-1563. View Source
